

# A Comparative Meta-Analysis of KRAS G12C Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRAS G12C inhibitor 60

Cat. No.: B15570575 Get Quote

A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and methodologies of leading KRAS G12C inhibitors.

The landscape of targeted therapy for KRAS-mutated cancers, long considered "undruggable," has been revolutionized by the advent of specific inhibitors targeting the KRAS G12C mutation. This guide provides a comprehensive meta-analysis of clinical trial data for four prominent KRAS G12C inhibitors: sotorasib, adagrasib, divarasib, and olomorasib. The information is intended for researchers, scientists, and drug development professionals, offering a structured comparison of performance, detailed experimental protocols, and visual representations of key biological and procedural concepts.

## **Efficacy and Safety: A Quantitative Comparison**

The following tables summarize the key efficacy and safety data from pivotal clinical trials of sotorasib, adagrasib, divarasib, and olomorasib. These tables are designed for easy comparison of the quantitative outcomes.

# Table 1: Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)



| Inhibitor  | Clinical<br>Trial                                                      | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Median Progressio n-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|------------|------------------------------------------------------------------------|-------------------------------------|----------------------------------|-----------------------------------------|---------------------------------------|
| Sotorasib  | CodeBreaK<br>200[1][2]                                                 | 28.1%                               | 82.5%                            | 5.6 months                              | Not yet<br>mature                     |
| Adagrasib  | KRYSTAL-<br>12[3]                                                      | 31.9%                               | -                                | 5.49 months                             | Not yet<br>mature                     |
| Divarasib  | Phase 1<br>Study[4]                                                    | 53.4%                               | -                                | 13.1 months                             | -                                     |
| Olomorasib | LOXO-RAS-<br>20001 (in<br>combination<br>with<br>pembrolizum<br>ab)[5] | 77%                                 | 88%                              | Not yet<br>reached                      | -                                     |

Table 2: Safety Profile of KRAS G12C Inhibitors (Treatment-Related Adverse Events - TRAEs)



| Inhibitor  | Clinical Trial                                                      | Any Grade<br>TRAEs | Grade ≥3<br>TRAEs | Common<br>TRAEs (Any<br>Grade)                        |
|------------|---------------------------------------------------------------------|--------------------|-------------------|-------------------------------------------------------|
| Sotorasib  | CodeBreaK<br>200[1]                                                 | -                  | 33%               | Diarrhea,<br>nausea, fatigue,<br>increased<br>AST/ALT |
| Adagrasib  | KRYSTAL-12[3]                                                       | -                  | 45%               | Diarrhea,<br>nausea,<br>vomiting, fatigue             |
| Divarasib  | Phase 1 Study[4]                                                    | 93%                | 11%               | Nausea,<br>diarrhea,<br>vomiting, fatigue             |
| Olomorasib | LOXO-RAS-<br>20001 (in<br>combination with<br>pembrolizumab)<br>[5] | -                  | -                 | Increased ALT/AST, gastrointestinal symptoms          |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are the protocols for the key clinical trials cited in this guide.

### Sotorasib: CodeBreaK 200

The CodeBreaK 200 trial was a phase 3, randomized, open-label study.[1][2][6]

- Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after prior platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.[1][6]
- Study Design: A total of 345 patients were randomized in a 1:1 ratio to receive either sotorasib or docetaxel.[1][6]



- Treatment Arms:
  - Sotorasib: 960 mg administered orally once daily.[6]
  - Docetaxel: 75 mg/m² administered intravenously every 3 weeks.[6]
- Primary Endpoint: The primary endpoint was progression-free survival, assessed by a blinded independent central review.[1][6]
- Key Secondary Endpoints: Key secondary endpoints included overall survival, objective response rate, and patient-reported outcomes.[7]

### **Adagrasib: KRYSTAL-12**

The KRYSTAL-12 trial was a phase 3, randomized, open-label, multicenter study.[3][8][9]

- Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who had previously received both platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy.[3]
- Study Design: A total of 453 patients were randomized in a 2:1 ratio to receive adagrasib or docetaxel.[3]
- Treatment Arms:
  - Adagrasib: 600 mg administered orally twice a day.[3]
  - Docetaxel: 75 mg/m² administered intravenously every 3 weeks.[3]
- Primary Endpoint: The primary endpoint was progression-free survival assessed by blinded independent central review.[3]
- Safety Assessment: Safety was assessed in all treated patients.[3]

## Divarasib: Phase 1 Study (NCT04449874)

This was a phase 1, open-label, dose-escalation, and dose-expansion study.[4]



- Patient Population: Patients with advanced or metastatic solid tumors harboring a KRAS G12C mutation.[4]
- Study Design: The study evaluated divarasib administered orally once daily at doses ranging from 50 to 400 mg.[4]
- Primary Objective: The primary objective was the assessment of safety.[4]
- Secondary Objectives: Pharmacokinetics, investigator-evaluated antitumor activity, and biomarkers of response and resistance were also assessed.[4]

#### Olomorasib: LOXO-RAS-20001

The LOXO-RAS-20001 study is an open-label, multicenter, Phase 1/2 study.[10]

- Patient Population: Patients with KRAS G12C-mutant advanced solid tumors.[10]
- Study Design: The study includes a Phase 1a dose escalation of olomorasib monotherapy and a Phase 1b dose expansion and optimization phase evaluating olomorasib as a monotherapy and in combination with other treatments.[10]
- Combination Therapy: In one arm, olomorasib was evaluated in combination with pembrolizumab.[5]
- Endpoints: The study is evaluating the safety, tolerability, and preliminary efficacy of olomorasib.[10]

## Visualizing the KRAS Signaling Pathway and Clinical Trial Workflow

To provide a clearer understanding of the biological and procedural aspects, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.





Click to download full resolution via product page

Caption: A generalized workflow for a randomized clinical trial of a KRAS G12C inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 2. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. Adagrasib versus docetaxel in KRASG12C-mutated non-small-cell lung cancer (KRYSTAL-12): a randomised, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ASCO American Society of Clinical Oncology [asco.org]
- 7. amgen.com [amgen.com]
- 8. ascopubs.org [ascopubs.org]
- 9. esmo.org [esmo.org]
- 10. Updated Data from the Phase 1/2 Study of Olomorasib in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of KRAS G12C Inhibitors in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570575#meta-analysis-of-clinical-trial-data-for-kras-g12c-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com